molecular formula C9H14O B054884 (E)-4-(1-Methylcyclobutyl)but-3-en-2-one CAS No. 116815-81-7

(E)-4-(1-Methylcyclobutyl)but-3-en-2-one

Cat. No.: B054884
CAS No.: 116815-81-7
M. Wt: 138.21 g/mol
InChI Key: CRMSNXKNXNDOHJ-QPJJXVBHSA-N
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Description

(E)-4-(1-Methylcyclobutyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a methyl-substituted cyclobutyl group at the β-position of the enone system. This compound belongs to a broader class of structurally related but-3-en-2-one derivatives, which are widely studied for their diverse physicochemical properties, nonlinear optical behavior, and biological activities. The methylcyclobutyl substituent introduces steric strain and reduced conformational flexibility compared to larger cyclohexyl or aromatic substituents, which may influence reactivity, solubility, and intermolecular interactions .

Properties

CAS No.

116815-81-7

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(E)-4-(1-methylcyclobutyl)but-3-en-2-one

InChI

InChI=1S/C9H14O/c1-8(10)4-7-9(2)5-3-6-9/h4,7H,3,5-6H2,1-2H3/b7-4+

InChI Key

CRMSNXKNXNDOHJ-QPJJXVBHSA-N

SMILES

CC(=O)C=CC1(CCC1)C

Isomeric SMILES

CC(=O)/C=C/C1(CCC1)C

Canonical SMILES

CC(=O)C=CC1(CCC1)C

Synonyms

3-Buten-2-one, 4-(1-methylcyclobutyl)-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Aromatic substituents with electron-donating groups (e.g., dimethylamino) exhibit redshifted UV-Vis absorption due to enhanced conjugation, while electron-withdrawing groups (e.g., nitro) reduce conjugation length .
  • Nonlinear Optics: Nitro-substituted derivatives show higher χ<sup>(3)</sup> values than dimethylamino analogs, likely due to stronger intramolecular charge transfer .
  • Solubility: Polar substituents (e.g., hydroxylated cyclohexyl groups in and ) enhance water solubility compared to non-polar alicyclic or aromatic groups .

Structural and Reactivity Comparisons

  • Cyclobutyl vs. Cyclohexyl Groups : The methylcyclobutyl group in the target compound introduces steric strain and smaller ring geometry compared to cyclohexyl analogs (e.g., compounds in and ). This strain may increase reactivity in cycloaddition or epoxidation reactions, as seen in linalool-derived epoxides ().
  • Alicyclic vs. Aromatic Substituents : Alicyclic substituents lack the conjugation pathways of aromatic systems, leading to differences in photostability and electronic transitions. For example, phenyl-substituted derivatives exhibit strong HOMO-LUMO transitions in UV-Vis spectra, whereas alicyclic analogs may show weaker or shifted absorptions .

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